6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole
CAS No.: 651335-02-3
Cat. No.: VC16801562
Molecular Formula: C20H20F2N2O2S
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651335-02-3 |
|---|---|
| Molecular Formula | C20H20F2N2O2S |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 6-fluoro-3-(3-fluorophenyl)sulfonyl-1-(piperidin-2-ylmethyl)indole |
| Standard InChI | InChI=1S/C20H20F2N2O2S/c21-14-4-3-6-17(10-14)27(25,26)20-13-24(12-16-5-1-2-9-23-16)19-11-15(22)7-8-18(19)20/h3-4,6-8,10-11,13,16,23H,1-2,5,9,12H2 |
| Standard InChI Key | DCZBICOKJYRCIF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure is defined by three key components:
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6-Fluoroindole Core: The indole scaffold, a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, is substituted with fluorine at position 6. Fluorination at this position is known to enhance metabolic stability and modulate electronic properties .
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3-Fluorobenzenesulfonyl Group: A sulfonyl group (-SO₂-) linked to a 3-fluorophenyl ring at position 3 of the indole. Sulfonamide/sulfonyl groups are common in drug design due to their ability to participate in hydrogen bonding and improve target affinity .
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Piperidin-2-ylmethyl Substituent: A piperidine ring (a six-membered amine heterocycle) attached via a methylene bridge to position 1 of the indole. Piperidine derivatives frequently appear in central nervous system (CNS) therapeutics due to their blood-brain barrier permeability .
Molecular Formula and Weight
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Formula:
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Molecular Weight: Calculated as , derived from the sum of atomic masses.
Stereochemical Considerations
The piperidine ring introduces a stereocenter at position 2. Enantiomeric forms may exhibit distinct pharmacological profiles, though specific data for this compound remain unexplored in available literature.
Synthesis and Structural Elucidation
Synthetic Pathways
While no direct synthesis of this compound is documented, analogous routes for similar indole derivatives suggest a multi-step approach:
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Indole Core Functionalization:
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N-Alkylation at Position 1:
Analytical Characterization
Key techniques for structural confirmation include:
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HRMS): Expected molecular ion peak at .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated at using fragment-based methods (e.g., XLOGP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: Poor solubility (<0.1 mg/mL) predicted due to aromatic and sulfonyl groups, necessitating formulation with co-solvents (e.g., DMSO) .
Stability and Degradation
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Hydrolytic Stability: The sulfonyl group is resistant to hydrolysis under physiological pH, but the fluoroindole core may undergo photodegradation under UV light .
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Thermal Stability: Melting point is projected at based on analogs like 5-fluoro-3-(3-fluorophenylsulfonyl)-1-(piperidin-3-yl)-1H-indole (m.p. ) .
Applications and Future Directions
Therapeutic Development
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CNS Disorders: The piperidine moiety supports exploration in Alzheimer’s disease or depression .
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Oncology: As a kinase inhibitor scaffold, particularly in tyrosine kinase-driven cancers.
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Anti-Infectives: Broad-spectrum antimicrobial activity merits evaluation against drug-resistant bacteria .
Material Science Applications
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